4-Aminoadamantan-1-ol

Stereoselective Synthesis Chiral Intermediate Medicinal Chemistry

Procure 4-Aminoadamantan-1-ol for critical medicinal chemistry programs. Unlike generic 1-adamantanol (LogP ~2.2) or 1-aminoadamantane, this bifunctional scaffold provides a verified trans:cis ratio (≥4:1) essential for potent 11β-HSD1 inhibition. Its optimal LogP of 0.4 mitigates excessive lipophilicity, reducing non-specific binding and streamlining CNS lead optimization. The rigid 4.8 Å amino-to-hydroxyl spacing ensures batch-consistent geometry for PROTACs and bifunctional probes. Reported IL-cytokine receptor inhibition (IC₅₀ 0.2–13 µM) unlocks unique polypharmacological discovery. Insist on verified stereochemistry; undefined mixtures lead to synthetic failure.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 75375-89-2
Cat. No. B3038116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoadamantan-1-ol
CAS75375-89-2
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3N)O
InChIInChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2
InChIKeyHMPCLMSUNVOZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoadamantan-1-ol (CAS 75375-89-2): Procurement-Relevant Chemical Profile and Class Context for Research and Industrial Sourcing


4-Aminoadamantan-1-ol (CAS 75375-89-2, IUPAC: 4-aminoadamantan-1-ol) is a bifunctional adamantane derivative bearing both an amino (-NH₂) and a hydroxyl (-OH) group substituted on the rigid diamondoid cage [1]. The adamantane scaffold confers high thermal stability and lipophilicity, while the dual functional groups enable versatile chemical derivatization and hydrogen-bonding interactions with biological targets . The compound is predominantly utilized as a key synthetic intermediate in medicinal chemistry, most notably for generating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and advanced adamantane-based pharmacophores [2]. However, the compound's procurement value cannot be reduced to its generic adamantane class membership; the specific stereochemical and substitution pattern profoundly influences downstream synthetic efficiency, biological activity, and physicochemical behavior relative to its closest analogs.

Why 4-Aminoadamantan-1-ol (CAS 75375-89-2) Cannot Be Replaced by Generic Adamantane Analogs: Procurement Risks and Scientific Rationale


Substituting 4-aminoadamantan-1-ol with a generic adamantane derivative such as 1-adamantanol, 1-aminoadamantane, or even the cis-isomer introduces quantifiable and often detrimental deviations in critical procurement-relevant parameters . These deviations manifest across multiple dimensions: (i) stereochemical composition—where the trans:cis ratio directly governs the stereochemical outcome of downstream chiral syntheses and biological activity [1]; (ii) physicochemical properties—where the presence of both amino and hydroxyl groups on the same rigid cage yields a distinct LogP and hydrogen-bonding profile that dictates solubility, membrane permeability, and formulation behavior [2]; and (iii) biological target engagement—where specific substitution patterns are required for potent inhibition of enzymes such as 11β-HSD1, with even minor structural modifications resulting in substantial losses in potency . Generic replacement without rigorous stereochemical and purity verification therefore carries a high risk of synthetic failure, inconsistent biological data, and wasted research resources.

Quantitative Differentiation of 4-Aminoadamantan-1-ol (CAS 75375-89-2): Comparative Evidence for Informed Procurement Decisions


Trans:cis Stereochemical Ratio Governs Downstream Synthetic Utility and Chiral Purity

4-Aminoadamantan-1-ol is typically obtained as a mixture of trans (E) and cis (Z) isomers. A robust, patent-validated reductive amination procedure yields a 4:1 trans:cis ratio [1]. This ratio is critical: the trans-isomer is the active stereoisomer for many medicinal chemistry applications, particularly as a scaffold for 11β-HSD1 inhibitors [2]. Procurement of material with a different or undefined isomeric ratio can lead to irreproducible synthetic outcomes and compromised biological activity. In contrast, the cis-isomer (CAS 62058-13-3) or 1-adamantanol (CAS 768-95-6), which lacks the amino group, are not functional substitutes for applications requiring the trans-4-amino-1-hydroxy configuration.

Stereoselective Synthesis Chiral Intermediate Medicinal Chemistry

Distinct Physicochemical Profile: LogP and Hydrogen-Bonding Capacity Differentiate from Mono-Functional Adamantanes

The presence of both an amino and a hydroxyl group on the adamantane core imparts a unique physicochemical signature that differs markedly from mono-functional analogs. The computed XLogP3-AA value for 4-aminoadamantan-1-ol is 0.4 [1], significantly lower than the highly lipophilic 1-adamantanol (XLogP3-AA ≈ 2.2) [2]. This lower LogP translates to improved aqueous solubility (as the free base, though still limited) and reduced non-specific binding, while the dual hydrogen-bond donors/acceptors (2 donors, 2 acceptors) [1] provide more specific interaction opportunities than 1-aminoadamantane (1 donor, 1 acceptor). For formulation scientists and medicinal chemists, this means 4-aminoadamantan-1-ol offers a balanced lipophilicity profile suitable for central nervous system (CNS) drug design, whereas 1-adamantanol is excessively lipophilic for many drug-like property requirements.

Physicochemical Properties Drug-Likeness Solubility

Potent 11β-HSD1 Inhibition: A Functional Comparator Against Structural Analogs

Derivatives synthesized from 4-aminoadamantan-1-ol have demonstrated potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target for metabolic diseases. An adamantanecarboxamide derivative prepared using 4-aminoadamantan-1-ol exhibited an IC₅₀ of 89 nM against human 11β-HSD1 [1]. While this is a property of the derived molecule, the activity is contingent upon the specific 4-amino-1-hydroxy adamantane scaffold. In contrast, analogous derivatives prepared from the cis-isomer or from 1-aminoadamantane show significantly reduced potency [2], highlighting the critical role of the trans-4-amino-1-ol substitution pattern. For researchers developing 11β-HSD1 inhibitors, procurement of high-purity trans-4-aminoadamantan-1-ol is a prerequisite for achieving meaningful target engagement.

11β-HSD1 Inhibitor Diabetes Metabolic Disease

Cytokine Receptor Inhibition: A Broad Pharmacological Differentiator

Trans-4-aminoadamantan-1-ol has demonstrated inhibitory activity against multiple cytokine receptors in vitro, with reported IC₅₀ values ranging from 0.2 to 13 µM . This polypharmacological profile distinguishes it from simpler adamantane derivatives like 1-aminoadamantane, which primarily target viral ion channels (e.g., influenza M2) and NMDA receptors [1]. The broad cytokine receptor inhibition suggests utility as a lead compound for autoimmune and inflammatory disease research, whereas 1-aminoadamantane's narrower mechanism limits its application scope. Procurement of 4-aminoadamantan-1-ol is therefore indicated for programs seeking to explore novel anti-inflammatory mechanisms beyond the traditional adamantane pharmacology.

Anti-inflammatory Autoimmune Cytokine

Optimal Procurement and Application Scenarios for 4-Aminoadamantan-1-ol (CAS 75375-89-2) Based on Verified Differentiators


Synthesis of Stereochemically Defined 11β-HSD1 Inhibitors for Metabolic Disease Research

Given the demonstrated stereochemical requirement for potent 11β-HSD1 inhibition [1], laboratories engaged in the synthesis of adamantane-based 11β-HSD1 inhibitors should procure 4-aminoadamantan-1-ol with a verified trans:cis ratio of ≥4:1. This ensures that the resulting amide or carboxamide derivatives maintain the optimal spatial orientation for enzyme binding. Substituting with the cis-isomer or an undefined mixture will result in a significant loss of inhibitory potency and wasted synthetic effort [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The intermediate XLogP of 0.4 [3] positions 4-aminoadamantan-1-ol as a privileged scaffold for designing CNS-penetrant compounds. Medicinal chemists seeking to avoid the excessive lipophilicity of 1-adamantanol (LogP ~2.2) while retaining the rigid adamantane core should select 4-aminoadamantan-1-ol. This choice reduces the risk of poor solubility, high non-specific binding, and off-target toxicity associated with highly lipophilic analogs, thereby streamlining lead optimization [4].

Exploratory Research into Novel Anti-inflammatory Mechanisms

For academic and industrial groups investigating polypharmacological approaches to inflammation, the reported cytokine receptor inhibitory activity (IC₅₀ 0.2–13 µM) distinguishes 4-aminoadamantan-1-ol from classic antiviral adamantanes like amantadine. Procurement of this bifunctional scaffold enables the exploration of unique structure-activity relationships and may uncover new therapeutic leads for autoimmune and inflammatory diseases, an area where traditional mono-functional adamantanes have shown limited efficacy [5].

Chemical Biology Probe Development Requiring a Rigid, Bifunctional Linker

The combination of a rigid diamondoid core with two orthogonal functional groups (amino and hydroxyl) makes 4-aminoadamantan-1-ol an ideal building block for constructing chemical probes, bifunctional ligands, or PROTACs. The defined 4.8 Å distance between the amino and hydroxyl groups provides a consistent spacer geometry. Procurement of high-purity material with known stereochemistry is essential for reproducible bioconjugation and for generating homogeneous probe populations, a requirement not met by undefined isomeric mixtures or mono-functional analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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